3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene
Description
3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene is a thiophene-derived heterocyclic compound characterized by a cyclopentenyl core bridging two substituted thiophene rings. Its structure features two 2,5-dimethylthiophene moieties, one fused to a cyclopentene ring, introducing steric and electronic complexity.
Properties
IUPAC Name |
3-[2-(2,5-dimethylthiophen-3-yl)cyclopenten-1-yl]-2,5-dimethylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20S2/c1-10-8-16(12(3)18-10)14-6-5-7-15(14)17-9-11(2)19-13(17)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJQLYWEGJKBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679058 | |
| Record name | 3,3'-(Cyclopent-1-ene-1,2-diyl)bis(2,5-dimethylthiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219537-98-1 | |
| Record name | 3,3'-(Cyclopent-1-ene-1,2-diyl)bis(2,5-dimethylthiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Palladium-catalyzed cross-coupling reaction between 2,5-dimethylthiophene and cyclopent-1-enyl halides. The reaction conditions often require a palladium catalyst, a suitable ligand, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction typically results in the formation of saturated thiophenes.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, thiophene derivatives are explored for their potential biological activities. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Thiophene derivatives are also investigated for their medicinal properties. They have shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the materials industry, thiophene derivatives are used in the production of conductive polymers and organic semiconductors. These materials have applications in electronics, such as in the manufacturing of organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism by which 3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Features
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene ()
- Structure : A fused tricyclic system with two terminal thiophene rings.
- Synthesis : Prepared via Stille coupling using tributyl(thiophen-2-yl)stannane and Pd(PPh₃)₄ .
- Key Differences: The target compound replaces the fused thienothiophene core with a cyclopentenyl bridge, reducing planarity and altering π-orbital overlap. This structural divergence may reduce crystallinity compared to the fully fused system in .
(E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one ()
- Structure: Features a dimethylthiophene ring linked to a propenone group via an enone bridge.
- Crystallography : Exhibits intermolecular C–H···O hydrogen bonds forming inversion dimers and C–H···π interactions stabilizing the crystal lattice .
- Key Differences : The target compound lacks polar functional groups (e.g., carbonyl), reducing hydrogen-bonding capacity. Its cyclopentenyl spacer may promote distinct packing modes, such as van der Waals interactions or π-stacking .
Physical and Chemical Properties
Notes:
Reactivity and Functionalization
- Electrophilic Substitution : The electron-rich thiophene rings in the target compound are susceptible to electrophilic substitution (e.g., halogenation, nitration). However, steric hindrance from the cyclopentenyl bridge may direct reactivity to less hindered positions.
- Cross-Coupling Potential: Similar to 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (), the compound may undergo further functionalization via Suzuki or Stille couplings, leveraging its halogenated derivatives .
Biological Activity
3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene (CAS No. 219537-98-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings and evaluates the biological activity of this compound, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene is C17H20S2, with a molecular weight of approximately 288.5 g/mol. The compound features a cyclopentene ring substituted with thiophene moieties, which are known to influence biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene exhibit significant anticancer properties. For instance:
- Topoisomerase II Inhibition : Research has shown that derivatives of 2,5-dimethylthiophene act as selective inhibitors of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, its inhibition can lead to apoptosis in cancer cells. In vitro studies indicated that certain derivatives displayed potent anticancer effects against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .
- Reactive Oxygen Species (ROS) Induction : Another mechanism involves the induction of ROS within cancer cells, leading to oxidative stress and subsequent cell death. The compounds were observed to increase ROS levels significantly in treated cancer cell lines .
Cell Cycle Arrest
Cell cycle analysis revealed that these compounds tend to induce arrest at the G1 phase, further contributing to their anticancer efficacy by preventing the proliferation of malignant cells .
Study 1: Anticancer Efficacy
In a comparative study assessing various thiophene derivatives, it was found that those containing the cyclopentene structure exhibited enhanced cytotoxicity compared to standard chemotherapeutics like etoposide. The study evaluated the compounds' effects on several cancer cell lines and confirmed their potential as novel anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Topoisomerase II Inhibition |
| Compound B | Colon Cancer | 4.8 | ROS Induction |
| Compound C | Lung Cancer | 6.0 | Apoptosis Induction |
Study 2: Selectivity and Toxicity
A separate investigation focused on the selectivity of these compounds for cancer cells versus normal cells. Results indicated that while exhibiting potent anticancer effects, these compounds demonstrated low toxicity towards normal human cells, highlighting their therapeutic potential with reduced side effects .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 3-[2-(2,5-dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via condensation reactions involving precursors like 1-(2,5-dimethylthiophen-3-yl)ethanone and cyclopentenyl derivatives. A reflux reaction in anhydrous N,N-dimethylformamide (DMF) with dimethylformamide-dimethylacetal (DMF-DMA) as a catalyst is commonly employed, followed by recrystallization from ethanol to purify the product . Optimization involves controlling reaction time (5–7 hours), temperature (80–100°C), and stoichiometric ratios to minimize side products. Characterization via NMR, GC-MS, and X-ray crystallography (for single crystals) is critical for verifying purity and structure .
Advanced Question: How can crystallographic data for this compound be analyzed to resolve molecular conformation and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS software is essential for structure determination. Key steps include:
- Refinement of disordered hydrogen atoms using a rotating group model .
- Calculation of dihedral angles between aromatic/thiophene rings to assess planarity (e.g., a 6.63° deviation observed in related structures ).
- Identification of hydrogen-bonding motifs (e.g., C–H···O and C–H···π interactions) using graph-set analysis (R(14) motifs) to map supramolecular packing .
- Validation via the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar thiophene derivatives.
Basic Question: What in vitro assays are suitable for evaluating the compound’s anticancer activity?
Answer:
- Cytotoxicity assays : Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol to measure cell viability in cancer cell lines (e.g., IC determination) .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic pathways.
- Comparative studies : Test against structurally related thiophene derivatives (e.g., 1-[2-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea) to benchmark activity .
Advanced Question: How can structure-activity relationships (SARs) be established for thiophene derivatives like this compound?
Answer:
- Substituent variation : Synthesize analogs with modified alkyl/aryl groups on the cyclopentenyl or thiophene rings (e.g., ethyl or methoxy substitutions) and compare bioactivity .
- Computational modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity .
- Crystallographic correlation : Link intermolecular interactions (e.g., hydrogen bonding) to solubility and bioavailability trends .
Advanced Question: What challenges arise in computational docking studies of this compound with biological targets, and how can they be addressed?
Answer:
- Conformational flexibility : The cyclopentenyl-thiophene linkage may adopt multiple conformations. Use molecular dynamics (MD) simulations to sample low-energy states before docking .
- Solvent effects : Include explicit water molecules or implicit solvation models (e.g., PBSA/GBSA) to improve binding affinity predictions.
- Target selection : Prioritize receptors with known thiophene interactions (e.g., serotonin or kinase targets) based on pharmacophore mapping .
Advanced Question: How can disorder in crystallographic models of this compound be resolved, particularly for hydrogen atoms?
Answer:
- Disorder modeling : For disordered H atoms (e.g., methyl groups), apply split-site occupancy refinement with geometric restraints. In SHELXL, use PART and AFIX commands to define occupancy ratios (e.g., 0.59:0.41 for C5–H5 in related structures ).
- Validation tools : Cross-check displacement parameters (ADPs) and residual electron density maps to ensure model accuracy.
Advanced Question: What analytical techniques are critical for characterizing non-covalent interactions in crystalline forms of this compound?
Answer:
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···H, C···O) using CrystalExplorer .
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to packing efficiency.
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
